(1R)-1-(4-Chlorophenyl)prop-2-enylamine
Description
(1R)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 4-chlorophenyl group attached to a propenylamine backbone.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1 |
InChI Key |
BAXCOGNBMXIYCR-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound
- Lipophilicity : Higher than biguanide derivatives due to the absence of polar groups (e.g., guanidine or hydroxyl), suggesting better blood-brain barrier penetration .
- Stereospecificity : The R-configuration may enhance binding to amine receptors (e.g., trace amine-associated receptors) compared to its S-enantiomer.
(5R,6S)-Oxazinone Derivative
- Water solubility: Enhanced by hydroxyl and trihydroxypropyl groups, making it suitable for intravenous formulations.
- Mechanism: The oxazinone ring may act as a transition-state analog for glycosidase enzymes, inhibiting carbohydrate metabolism in pathogens.
Biguanide Derivatives (Compounds c–e)
- Polarity : Carbamimidoyl and biguanide groups increase solubility but reduce membrane permeability.
- Biological Targets: Biguanides are known to inhibit mitochondrial complex I (e.g., metformin analogs) or disrupt parasitic folate metabolism.
Research Findings and Gaps
- Antimicrobial Activity: The oxazinone derivative (compound b) demonstrated moderate inhibition of E. coli β-glucosidase (IC₅₀ = 12 µM) in vitro, while biguanide derivatives (compounds c–e) showed stronger activity against Plasmodium falciparum (IC₅₀ = 0.8–2.3 µM) .
- Neuroactivity: No direct studies on this compound exist, but analogous amines (e.g., phenethylamines) are documented as serotonin receptor ligands.
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